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Foreword
As a key building block in the synthesis of complex organic molecules, 4-Chloro-2-fluoro-5-
methoxybenzaldehyde presents a unique combination of reactive functional groups. This

guide provides a comprehensive overview of its physical and chemical properties, intended to

empower researchers and drug development professionals in its effective application. The

strategic placement of chloro, fluoro, and methoxy substituents on the benzaldehyde scaffold

offers a versatile platform for the design and synthesis of novel therapeutic agents. This

document serves as a detailed technical resource, consolidating available data and providing

insights into its handling, reactivity, and potential applications.

Molecular Structure and Physicochemical
Properties
4-Chloro-2-fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the

molecular formula C₈H₆ClFO₂. Its structure is characterized by a benzene ring substituted with
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a chlorine atom at the 4-position, a fluorine atom at the 2-position, a methoxy group at the 5-

position, and a formyl (aldehyde) group at the 1-position.

Figure 1: Chemical structure of 4-Chloro-2-fluoro-5-methoxybenzaldehyde.

The interplay of these substituents significantly influences the compound's electronic properties

and reactivity. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy

group is electron-donating through resonance. This electronic profile makes the aromatic ring

and the aldehyde group susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

Property Value Source(s)

Molecular Formula C₈H₆ClFO₂ [1]

Molecular Weight 188.58 g/mol [1]

CAS Number 177034-24-1 [1]

Appearance
White to pale cream crystals,

powder, or crystalline powder
[2]

Melting Point Not available (N/A) [1]

Boiling Point 273.1 °C at 760 mmHg [1]

Density 1.334 g/cm³ [1]

Flash Point 124.4 °C [1]

Solubility

Aromatic aldehydes are

generally soluble in common

organic solvents like ethanol,

ether, and acetone, and

sparingly soluble in water.[3]

Spectroscopic Characterization
While experimental spectra for 4-Chloro-2-fluoro-5-methoxybenzaldehyde are not readily

available in the public domain, the expected spectral characteristics can be predicted based on
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the analysis of similar substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton, the methoxy protons, and the aromatic protons. The aldehydic proton will appear as

a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy protons will be a sharp

singlet at approximately 3.8-4.0 ppm. The two aromatic protons will appear as doublets or

multiplets, with their chemical shifts and coupling constants influenced by the surrounding

substituents.

¹³C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in

the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal

(typically 185-195 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with

their specific shifts determined by the electronic effects of the substituents. The methoxy

carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl group and the various bonds within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

~2850, ~2750
Aldehyde C-H Stretch (Fermi resonance

doublet)

~1700 Carbonyl (C=O) Stretch

~1600-1450 Aromatic C=C Stretch

~1250 Aryl-O (Methoxy) Stretch

~1100 C-F Stretch

~800-600 C-Cl Stretch
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Mass Spectrometry (MS)
In a mass spectrum, 4-Chloro-2-fluoro-5-methoxybenzaldehyde is expected to show a

molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight. The isotopic pattern

of the molecular ion will reveal the presence of one chlorine atom (a characteristic M+2 peak

with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for

benzaldehydes include the loss of the formyl group (-CHO) and the aldehydic hydrogen.[4]

Synthesis and Reactivity
Synthetic Approaches
Substituted benzaldehydes are commonly synthesized through various methods in organic

chemistry.[2][5][6] While a specific, detailed protocol for 4-Chloro-2-fluoro-5-
methoxybenzaldehyde is not widely published, analogous syntheses suggest that it could be

prepared from a corresponding toluene derivative through oxidation or from a suitable aromatic

precursor via formylation reactions. One potential route could involve the oxidation of 4-chloro-

2-fluoro-5-methoxytoluene.

Reactivity Profile
The reactivity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde is dictated by its functional

groups: the aldehyde, the aromatic ring, and the halogen and methoxy substituents.

Aldehyde Group: The aldehyde functionality is a key reactive site, readily undergoing

nucleophilic addition, condensation, and oxidation/reduction reactions.[7] This allows for the

introduction of a wide variety of other functional groups.

Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms, combined

with the electron-donating effect of the methoxy group, creates a unique electronic

environment on the aromatic ring. This influences its susceptibility to electrophilic and

nucleophilic aromatic substitution reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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